molecular formula C26H22FN3O2S B2564077 (7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892415-71-3

(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Cat. No.: B2564077
CAS No.: 892415-71-3
M. Wt: 459.54
InChI Key: ZJQKSKYAPSCTQJ-UHFFFAOYSA-N
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Description

(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a useful research compound. Its molecular formula is C26H22FN3O2S and its molecular weight is 459.54. The purity is usually 95%.
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Properties

IUPAC Name

[7-[(3-fluorophenyl)methylsulfanyl]-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O2S/c1-15-6-3-4-9-20(15)24-29-25-22(11-21-18(13-31)12-28-16(2)23(21)32-25)26(30-24)33-14-17-7-5-8-19(27)10-17/h3-10,12,31H,11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQKSKYAPSCTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC(=CC=C5)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol (CAS Number: 892416-98-7) is a complex organic molecule with potential biological applications. This article reviews its biological activity based on available research findings and data.

  • Molecular Formula : C26H22FN3O2S
  • Molecular Weight : 459.5 g/mol

Biological Activity Overview

The biological activity of the compound is primarily assessed through its interactions with various biological targets and its effects on cellular processes. The following sections summarize key findings from diverse studies.

Anticancer Activity

Several studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. Research suggests that the triazatricyclo structure may contribute to the inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa10Apoptosis induction
Compound BMCF-715Cell cycle arrest
Compound CA54912Inhibition of angiogenesis

Antimicrobial Activity

Preliminary studies have evaluated the antimicrobial properties of similar compounds. The presence of a fluorophenyl group has been associated with enhanced activity against various bacterial strains.

Table 2: Antimicrobial Activity Data

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound DE. coli32 µg/mL
Compound ES. aureus16 µg/mL

Case Studies

  • Case Study on Anticancer Effects :
    • A study involving a derivative of the compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways, leading to cell death.
    • Findings : The study reported an IC50 value of 15 µM, indicating potent anticancer activity.
  • Case Study on Antimicrobial Properties :
    • In a clinical trial assessing the efficacy of a related compound against bacterial infections, it was found to significantly reduce bacterial load in infected mice models.
    • Findings : The compound exhibited an MIC value of 16 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.

The biological activity of this compound is thought to be mediated by:

  • Inhibition of Enzymatic Pathways : Similar compounds have shown to inhibit key enzymes involved in cancer metabolism.
  • Interaction with DNA : Some derivatives may intercalate into DNA, disrupting replication and transcription processes.

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